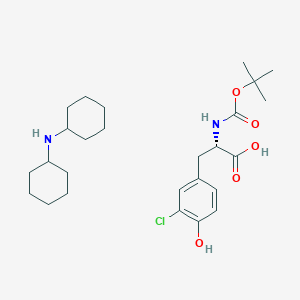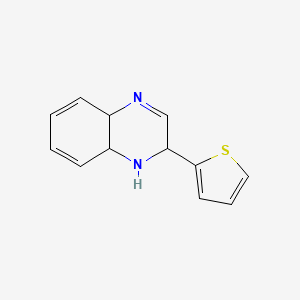
2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline (2TQX) is an organic molecule that has become increasingly popular in scientific research due to its unique properties. 2TQX is a heterocyclic compound that can be synthesized in a variety of ways and has a wide range of applications in fields such as biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline is not fully understood. However, it is believed that 2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline binds to and inhibits the activity of enzymes involved in various biochemical processes. In addition, 2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline may also act as an antioxidant by scavenging free radicals.
Biochemical and Physiological Effects
2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline has anti-inflammatory, anti-oxidant, and anti-tumor properties. In addition, 2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline has been found to inhibit the growth of several types of cancer cells, as well as to reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. In addition, 2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline can be used as a fluorescent probe for biochemical and physiological studies. However, 2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline also has some limitations. For example, it is not very soluble in organic solvents, making it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline. These include further studies on its mechanism of action and biochemical and physiological effects, as well as its use in drug design and development. In addition, further research could be conducted on the synthesis of 2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline, as well as its use as a fluorescent probe and inhibitor of enzymes. Finally, studies could be conducted on the use of 2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline as an antioxidant and anti-tumor agent.
Métodos De Síntesis
2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline can be synthesized using various methods. The most common methods are the condensation reaction of 2-thienyl-1,2,4a,8a-tetrahydroquinoline (2THQ) and ethyl chloroformate, and the reaction of 2-thienyl-1,2,4a,8a-tetrahydroquinoline (2THQ) and ethyl chloroformate in the presence of a base. In the condensation reaction, 2THQ is treated with ethyl chloroformate in the presence of an acid catalyst, resulting in the formation of 2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline. In the reaction with a base, 2THQ is treated with ethyl chloroformate and a base, such as sodium hydroxide, to produce 2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline.
Aplicaciones Científicas De Investigación
2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a fluorescent probe in biochemical and physiological studies. In addition, 2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline has been used as a ligand in medicinal chemistry, as an antioxidant, and as a drug candidate.
Propiedades
IUPAC Name |
2-thiophen-2-yl-1,2,4a,8a-tetrahydroquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-2-5-10-9(4-1)13-8-11(14-10)12-6-3-7-15-12/h1-11,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSSORVMZDFTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(C=C1)N=CC(N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thienyl)-1,2,4a,8a-tetrahydroquinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

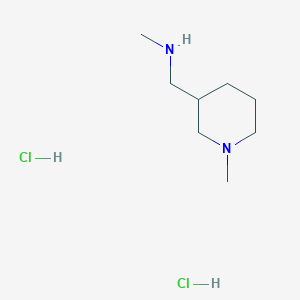






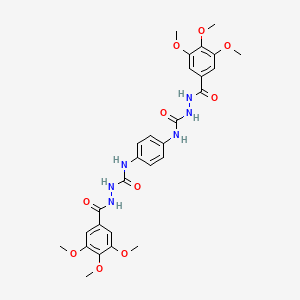

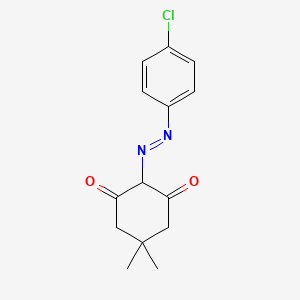
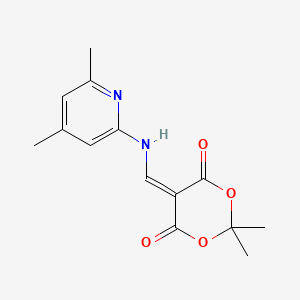
![2,10-Diaza-9-(2,4-dichlorophenyl)-13-chloro-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6339813.png)

